3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
3-[(4-Allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a fused isothiazolo-pyrimidine-dione core. Its structure includes a butyl substituent at position 6 and a 4-allylpiperazino-carbonyl group at position 2.
Properties
IUPAC Name |
6-butyl-3-(4-prop-2-enylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-3-5-7-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-10-8-20(6-4-2)9-11-21/h4H,2-3,5-11H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRFPWIVVKXUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment. By inhibiting CDK2, the compound can selectively target tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division. The compound’s interaction with CDK2 also induces apoptosis, or programmed cell death, within the cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This disruption leads to a halt in the G1/S transition of the cell cycle, preventing the cell from entering the S phase where DNA replication occurs. The induction of apoptosis is another downstream effect of this disruption.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also exerts a significant alteration in cell cycle progression and induces apoptosis within HCT cells.
Biological Activity
The compound 3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 338.38 g/mol. The structure features a piperazine moiety linked to an isothiazolo-pyrimidine framework, which is crucial for its biological activity.
Research indicates that compounds similar to This compound exhibit several mechanisms of action:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting KRAS Mutations : Some derivatives have been identified as inhibitors of KRAS G12C mutations, which are prevalent in lung and colorectal cancers. This mechanism is particularly significant as KRAS mutations are often associated with poor prognosis in cancer patients .
- Antimicrobial Activity : The compound also demonstrates antimicrobial properties against specific bacterial strains, contributing to its potential as a dual-action therapeutic agent .
Efficacy Against Cancer Cell Lines
A summary of the biological activity data on this compound against various cancer cell lines is presented below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
| HCT116 (Colorectal) | 8.0 | KRAS G12C inhibition |
Case Studies
- Study on Lung Cancer : In a recent study involving A549 lung cancer cells, the compound was found to significantly reduce cell viability at concentrations as low as 5 µM. The study highlighted the role of apoptosis-related proteins such as caspases in mediating the cell death pathway induced by the compound .
- Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells revealed that treatment with this compound led to G1 phase cell cycle arrest and increased expression of p21 and p53 proteins, suggesting a robust mechanism for halting cancer progression .
Comparison with Similar Compounds
Key Observations :
- The target compound’s isothiazolo-pyrimidine core differs from pyrido- or pyrazolo-fused analogs, which may influence electronic properties and binding interactions.
- Substituents such as allylpiperazino-carbonyl and butyl groups enhance hydrophobicity compared to phenyl or thioxo substituents in analogs .
Physicochemical Properties
Key Observations :
- Pyrido[4,3-d]pyrimidine-dione derivatives (e.g., 9a, 9b) exhibit high melting points (>200°C), likely due to strong intermolecular interactions from aryl/thioxo groups .
- Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl in 9a) increases melting points compared to electron-donating groups (e.g., 4-methoxyphenyl in 9b) .
- The propyl-substituted isothiazolo-pyrimidine-dione analog () shares structural similarities with the target compound but lacks a butyl chain, which may reduce lipophilicity .
Q & A
Q. How should conflicting crystallographic data be resolved in publications?
- Methodological Answer : Apply the R-factor and electron density map validation (e.g., using Phenix or SHELX). If discrepancies persist, cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) or publish multiple plausible models with Bayesian statistics to quantify confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
